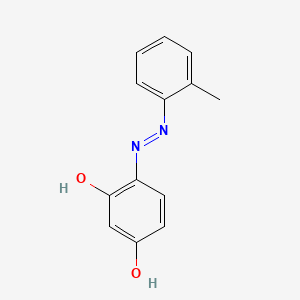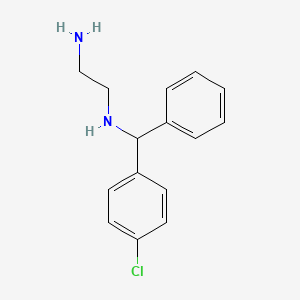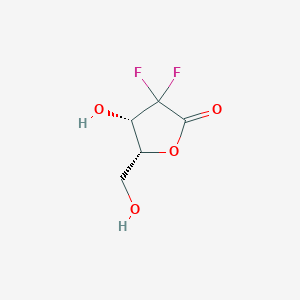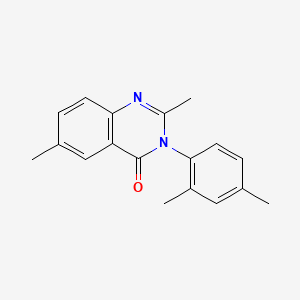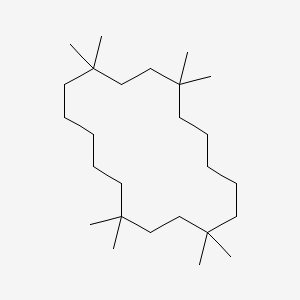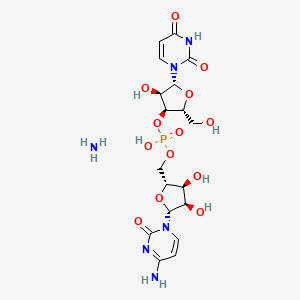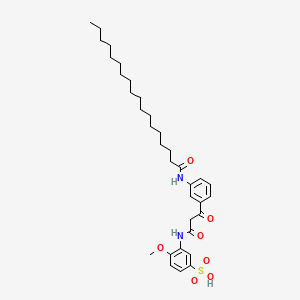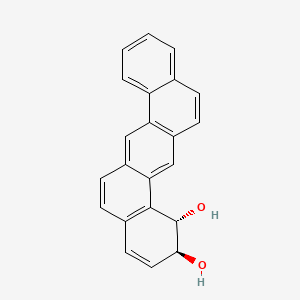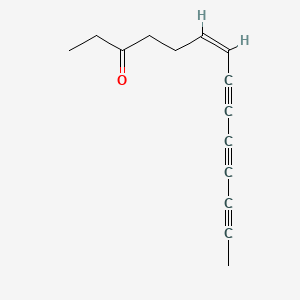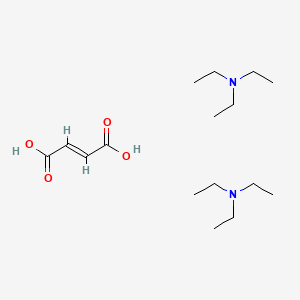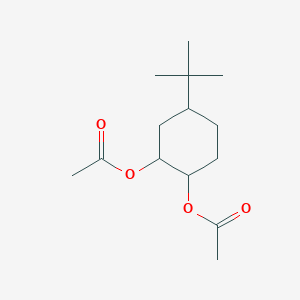
(2-acetyloxy-4-tert-butylcyclohexyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is a chemical compound known for its applications in various industries, particularly in the field of fragrances. It is a carboxylic ester with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is widely used as a perfume ingredient in cosmetics, soaps, and other personal care products due to its pleasant woody and floral scent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate typically involves the esterification of 2-tert-butylcyclohexanol, which is derived from 2-tert-butylphenol . The process can be summarized as follows:
Hydrogenation: 2-tert-butylphenol undergoes catalytic hydrogenation to form 2-tert-butylcyclohexanol.
Esterification: The resulting 2-tert-butylcyclohexanol is then esterified with acetic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(2-acetyloxy-4-tert-butylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-tert-butylcyclohexanol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-tert-butylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Products depend on the nucleophile used.
科学研究应用
(2-acetyloxy-4-tert-butylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin and its use in dermatological studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
作用机制
The primary mechanism of action of (2-acetyloxy-4-tert-butylcyclohexyl) acetate in its applications is related to its ability to interact with olfactory receptors, producing a pleasant scent. In biological systems, it may also interact with skin cells, influencing their response to external stimuli . The exact molecular targets and pathways involved in these interactions are still under investigation .
相似化合物的比较
Similar Compounds
4-tert-Butylcyclohexyl acetate: A closely related compound with similar applications in the fragrance industry.
4-tert-Butylcyclohexyl acrylate: Another related compound used in polymer chemistry.
Uniqueness
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct olfactory properties and stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
36736-20-6 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
(2-acetyloxy-4-tert-butylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3 |
InChI 键 |
CYCAUWWXYWATRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


